molecular formula C21H20N4O5 B7757540 N'-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide

N'-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide

Cat. No.: B7757540
M. Wt: 408.4 g/mol
InChI Key: BYHVGCZGFWQIIQ-JJFYIABZSA-N
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Description

N'-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide is a chemical compound notable for its structural complexity and versatility

Properties

IUPAC Name

N-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5/c1-30-19-9-12(8-18(20(19)26)25(28)29)11-22-24-21(27)13-6-7-17-15(10-13)14-4-2-3-5-16(14)23-17/h6-11,23,26H,2-5H2,1H3,(H,24,27)/b22-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHVGCZGFWQIIQ-JJFYIABZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)C2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N\NC(=O)C2=CC3=C(C=C2)NC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves a multi-step process. It begins with the formation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which is achieved by nitration and subsequent methoxylation of 4-hydroxybenzaldehyde. This intermediate is then reacted with 2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide under Schiff base formation conditions to yield the final product. The reaction typically takes place in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the condensation reaction.

Industrial Production Methods

On an industrial scale, the synthesis would involve optimizing each step to ensure high yields and purity. Automation and continuous flow processes may be employed to maintain consistent reaction conditions and scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions such as:

  • Oxidation: Can lead to the formation of nitroso or nitro derivatives.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: Functional groups on the benzene ring can be substituted with other groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reducing agents: Hydrogen gas (H2) with a metal catalyst, sodium borohydride (NaBH4)

  • Substitution conditions: Various solvents and catalysts depending on the desired substitution.

Major Products

The reactions mentioned above can yield a variety of products, including amino-substituted derivatives and ring-opened compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound is used extensively in scientific research for its biological and chemical properties:

  • Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

  • Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interfere with biological pathways.

  • Medicine: Investigated for its potential to act as an enzyme inhibitor, influencing various metabolic pathways.

Mechanism of Action

The biological activity of N'-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide is primarily through its interaction with proteins and enzymes. It can bind to active sites, altering the activity of enzymes involved in critical pathways. This interaction can disrupt normal cellular processes, making it a potent inhibitor in various contexts.

Comparison with Similar Compounds

Compared to other similar compounds, this compound stands out due to its unique combination of functional groups and structural framework:

  • Similar Compounds: Carbazole derivatives, Schiff bases, hydrazones

  • Uniqueness: The presence of both a nitro group and a hydrazide moiety, along with the tetrahydrocarbazole core, provides a distinct set of chemical and biological properties not commonly found in other compounds.

There you have it: a comprehensive look at N'-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide

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